molecular formula C10H17Cl2N3O2S B2560539 2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride CAS No. 1989659-95-1

2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride

Cat. No.: B2560539
CAS No.: 1989659-95-1
M. Wt: 314.23
InChI Key: DYSBBDKZYZTEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the study of benzene sulfonamide-piperazine hybrids. These hybrid compounds are extensively investigated for their diverse biological activities, including potent antioxidant properties and inhibitory effects on key enzymes. Research indicates that such compounds demonstrate notable activity against enzymes including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase, making them valuable tools for neurological and metabolic disorder research . The piperazine moiety is a recognized pharmacophore in numerous therapeutic agents, contributing to a wide spectrum of pharmaceutical applications such as antioxidant, antibacterial, and anticancer activities . The primary value of this compound for researchers lies in its role as a key chemical intermediate or a reference standard in structure-activity relationship (SAR) studies. It serves as a crucial building block for designing and synthesizing novel molecules for probing biological mechanisms. Researchers can utilize this material to develop potential OXPHOS inhibitors, which is a promising therapeutic strategy for targeting the metabolic dependencies of certain cancer cells . Furthermore, its structural features make it a candidate for the development of selective histone deacetylase (HDAC) inhibitors, which have shown antiproliferative activity in cancer cell lines . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-piperazin-1-ylbenzenesulfonamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H2,11,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBBDKZYZTEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-95-1
Record name 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride typically involves the reaction of piperazine with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

1.1 Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Its sulfonamide group is pivotal in enhancing antibacterial activity, making it a candidate for developing new antibiotics. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Candida albicans, a common fungal pathogen .

1.2 Anticancer Research
Recent studies have explored the potential of 2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride in cancer treatment. The incorporation of piperazine and sulfonamide moieties has been linked to enhanced interaction with cellular targets involved in tumor progression. Research indicates that compounds with similar structures can interfere with tubulin polymerization, a critical process in cancer cell division .

Synthesis and Characterization

3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the piperazine ring and subsequent sulfonation reactions to introduce the sulfonamide functionality .

3.2 Analytical Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed to analyze the compound .

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) significantly lower than traditional antifungals .
Study BCancer therapyShowed that derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through procaspase-3 activation .
Study CSynergistic effectsCombination therapy with existing chemotherapeutics resulted in enhanced cytotoxicity against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key features with other piperazine sulfonamide derivatives, including:

  • Aromatic sulfonamide core : Critical for hydrogen bonding and hydrophobic interactions.
  • Piperazine moiety : Enhances solubility and provides conformational flexibility.
  • Dihydrochloride salt : Improves aqueous solubility compared to free bases.
Table 1: Structural and Pharmacological Comparison
Compound Name (CAS Number) Molecular Formula Key Substituents/Modifications Pharmacological Activity Solubility (mg/mL)
2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride (Not reported) C₁₀H₁₄Cl₂N₄O₂S Benzene-sulfonamide, piperazine, 2HCl Not explicitly reported (potential enzyme inhibition) Not reported
4-Chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride (1587478-74-7) C₁₂H₁₈Cl₃N₃O₂S Chlorophenyl, ethyl linker, 2HCl Not reported High (salt form)
Cetirizine dihydrochloride (83881-52-1) C₂₁H₂₅ClN₂O₃·2HCl Chlorophenyl-benzyl, ethoxy-acetic acid, 2HCl Antihistamine (H1 receptor antagonist) ~20 (in water)
Levocetirizine dihydrochloride (130018-87-0) C₂₁H₂₅ClN₂O₃·2HCl Chirally pure (R-enantiomer) of cetirizine Enhanced antihistaminic activity ~24 (in water)
4-Chloro-N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylene-1-yl]benzene-1-sulfonamide dihydrochloride C₂₁H₂₀Cl₂N₄O₂S Acenaphthylene scaffold, chlorophenyl Not reported Moderate

Key Differences and Implications

Substituent Effects: The chlorophenyl group in cetirizine and its analogs contributes to H1 receptor binding specificity , whereas the unsubstituted benzene ring in the target compound may favor broader enzyme interactions.

Pharmacological Profile: Cetirizine and levocetirizine are clinically validated antihistamines with well-documented efficacy in allergic conditions .

Solubility and Bioavailability :

  • Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. Cetirizine dihydrochloride’s solubility (~20 mg/mL) reflects this advantage , while the target compound’s solubility remains unquantified but is expected to be comparable.

Biological Activity

2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride is a sulfonamide compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, primarily due to its ability to interact with various enzymes and receptors. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H17Cl2N3O2S
  • Molecular Weight : 314.23 g/mol

This sulfonamide derivative features a piperazine moiety attached to a benzene ring, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and alter receptor signaling pathways. The mechanism involves:

  • Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, preventing substrate access and altering enzyme conformation. This inhibition can lead to various downstream biological effects depending on the target enzyme.
  • Receptor Interaction : It has been shown to interact with specific receptors, influencing cellular signaling pathways that are crucial in various physiological processes.

Biological Activity Overview

The compound has been studied for several biological activities, including:

  • Anticancer Activity : Research indicates that sulfonamide derivatives can possess significant anticancer properties. For instance, studies have shown that similar compounds inhibit carbonic anhydrases (CAs), which are often overexpressed in tumors. The inhibition of specific isoforms such as hCA IX has been linked to reduced tumor growth and metastasis .
  • Neuroprotective Effects : The ability of the compound to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic neurotransmission.

Table 1: Biological Activities of this compound

Activity TypeTarget Enzyme/ReceptorInhibition TypeReference
AnticancerCarbonic Anhydrase IXCompetitive Inhibition
NeuroprotectiveAcetylcholinesteraseEnzyme Inhibition
AntimicrobialVarious Bacterial EnzymesBroad Spectrum Activity

Case Study 1: Inhibition of Carbonic Anhydrases

A study focused on the inhibition of human carbonic anhydrases (hCAs) revealed that compounds structurally related to this compound exhibited potent inhibitory effects. Specifically, one analogue demonstrated a Ki value of 3.0 nM against hCA I, highlighting the compound's potential in cancer therapeutics .

Case Study 2: Neuroprotective Applications

Another investigation assessed the neuroprotective effects of piperazine-based sulfonamides. The study found that these compounds could effectively inhibit acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts, which is beneficial for cognitive function in models mimicking Alzheimer's disease.

Q & A

Q. What is the typical synthetic route for 2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride, and what reagents are critical for its preparation?

The synthesis involves nucleophilic substitution between a sulfonamide precursor and piperazine, followed by dihydrochloride salt formation. Key steps include:

  • Step 1: Reacting a halogenated benzene sulfonamide (e.g., 1-chlorobenzene-1-sulfonamide) with piperazine in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate to facilitate substitution .
  • Step 2: Reducing intermediates (if nitro groups are present) using agents like sodium borohydride .
  • Step 3: Converting the free base to the dihydrochloride salt via treatment with HCl . Critical reagents: Piperazine, halogenated sulfonamide precursors, and HCl for salt formation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with piperazine protons appearing as distinct multiplets (δ 2.5–3.5 ppm) and aromatic protons from the benzene ring (δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄Cl₂N₄O₂S).
  • HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95% recommended for biological assays) .

Q. What solubility challenges arise with this compound, and how can they be mitigated in experimental protocols?

  • Challenges: The dihydrochloride salt is hygroscopic and may exhibit limited solubility in non-polar solvents .
  • Solutions: Use polar solvents (e.g., water, DMSO) for dissolution. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?

  • Factorial Design: Apply a 2³ factorial design to test variables: temperature (80–120°C), reaction time (12–24 hrs), and solvent (DMF vs. acetonitrile). This identifies interactions between variables and optimizes conditions .
  • Byproduct Analysis: Use LC-MS to detect side products (e.g., over-alkylation or incomplete substitution). Adjust stoichiometry (e.g., excess piperazine) to suppress byproducts .

Q. What computational methods predict the compound’s reactivity or biological targets?

  • Quantum Chemical Calculations: Density Functional Theory (DFT) models predict electron density maps, identifying nucleophilic/electrophilic sites for reaction design .
  • Molecular Docking: Simulate interactions with biological targets (e.g., carbonic anhydrase or serotonin receptors) using software like AutoDock Vina. Validate with in vitro assays .

Q. How can contradictions in reported biological activities across studies be resolved?

  • Comparative Analysis: Systematically compare experimental conditions (e.g., cell lines, assay pH, compound purity) using meta-analysis frameworks. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent systems .
  • Dose-Response Validation: Replicate studies with standardized protocols (e.g., CLSI guidelines for MIC assays) to confirm potency trends .

Q. What strategies are effective for impurity profiling and stability testing in pharmaceutical formulations?

  • Impurity Identification: Use LC-HRMS to detect degradants (e.g., hydrolysis products or oxidation derivatives). Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life .
  • Forced Degradation: Expose the compound to acidic, basic, oxidative, and photolytic conditions to identify critical degradation pathways .

Q. How do structural modifications of the piperazine ring influence pharmacological activity?

  • SAR Studies: Synthesize analogs with substituents (e.g., methyl, fluoro) on the piperazine ring. Test for changes in target binding (e.g., via SPR or radioligand assays). For example, fluorination may enhance blood-brain barrier penetration .
  • Crystallography: Solve X-ray structures of the compound bound to targets (e.g., enzymes) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.